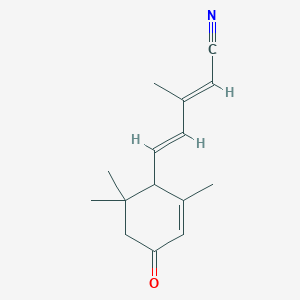
(3-Oxo-alpha-ionylidene)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Oxo-alpha-ionylidene)acetonitrile, also known as this compound, is a useful research compound. Its molecular formula is C15H19NO and its molecular weight is 229.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(3-Oxo-alpha-ionylidene)acetonitrile, with the CAS number 1155402-70-2, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C12H11N
- Molecular Weight : 185.23 g/mol
- Structure : The compound features a carbonyl group and a nitrile group, which are significant for its reactivity and biological interactions.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity . Similar compounds have demonstrated the ability to scavenge free radicals, suggesting that this compound may also possess such properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases.
Cytotoxicity and Anticancer Activity
Preliminary investigations into the cytotoxic effects of this compound indicate that it may have anticancer properties . Compounds with similar functional groups have been reported to induce apoptosis in cancer cell lines. Future studies are necessary to elucidate the specific mechanisms through which this compound may exert anticancer effects.
The precise mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the compound interacts with cellular pathways involved in oxidative stress response and apoptosis regulation. The carbonyl and nitrile groups may play critical roles in these interactions.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various acetonitrile derivatives using DPPH radical scavenging assays. The results indicated a significant reduction in radical concentration when treated with these compounds, suggesting potential applications in preventing oxidative damage.
| Compound | IC50 (µM) |
|---|---|
| This compound | TBD |
| Reference Compound A | 25 |
| Reference Compound B | 30 |
Study 2: Antimicrobial Efficacy
In a comparative study against Gram-positive and Gram-negative bacteria, several acetonitrile derivatives were tested for their minimum inhibitory concentrations (MIC).
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Propriétés
IUPAC Name |
(2E,4E)-3-methyl-5-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)penta-2,4-dienenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11(7-8-16)5-6-14-12(2)9-13(17)10-15(14,3)4/h5-7,9,14H,10H2,1-4H3/b6-5+,11-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVJUFWJOCVQKX-LCAICKDSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1C=CC(=CC#N)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC(C1/C=C/C(=C/C#N)/C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














